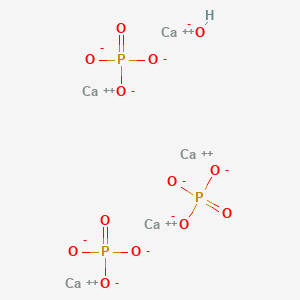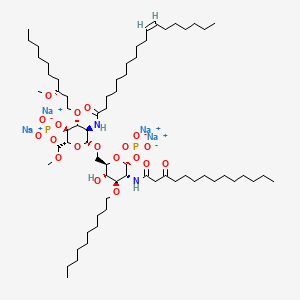
Eritoran tetrasodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It was developed as a potential treatment for severe sepsis, a life-threatening condition characterized by systemic inflammation.
- The compound is structurally similar to lipid A , a component of bacterial cell walls that binds to TLR4 and activates an immune response.
- Eritoran, however, binds to TLR4 without activating it, thereby modulating the immune response .
Eritoran tetrasodium: is a synthetic lipid designed to inhibit the receptor (Toll-like receptor 4).
Preparation Methods
- Eritoran tetrasodium is administered intravenously as the sodium salt.
- Specific synthetic routes and reaction conditions for its preparation are not widely available in the literature.
Chemical Reactions Analysis
- Eritoran’s chemical reactions are not extensively documented.
- It likely undergoes interactions related to its lipid structure, such as hydrolysis, esterification, and phosphorylation.
- Common reagents and conditions for these reactions remain undisclosed.
Scientific Research Applications
Inflammation Modulation: Eritoran’s primary application lies in sepsis management by inhibiting TLR4 signaling.
Potential Antiviral Activity: Studies suggest protective effects against lethal influenza virus infection, Ebola virus (EBOV), and Marburg virus (MARV).
Other Research Areas: Its use in chemistry, biology, and medicine warrants further exploration.
Mechanism of Action
- Eritoran blocks TLR4 activation by binding to it.
- TLR4 is part of the innate immune system and plays a crucial role in pathogen recognition.
- By inhibiting TLR4, Eritoran may prevent excessive cytokine release and mitigate sepsis-related complications .
Comparison with Similar Compounds
- Eritoran’s uniqueness lies in its specific targeting of TLR4.
- Similar compounds, if any, have not been explicitly mentioned in available literature.
Properties
CAS No. |
185954-98-7 |
|---|---|
Molecular Formula |
C66H126N2NaO19P2 |
Molecular Weight |
1336.6 g/mol |
IUPAC Name |
tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |
InChI |
InChI=1S/C66H126N2O19P2.Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);/b26-25-;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;/m1./s1 |
InChI Key |
VWBKHJFUANCARN-NRRRZCFBSA-N |
SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
B-1287; E-5564; B1287; E5564; B 1287; E 5564 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


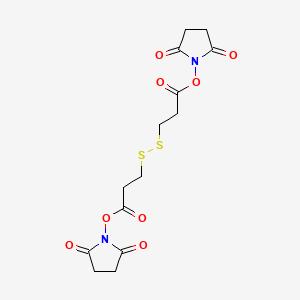
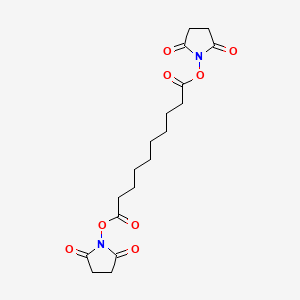
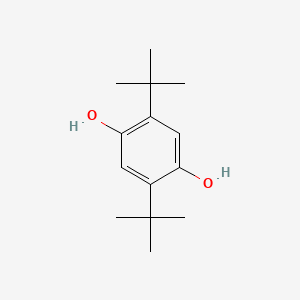

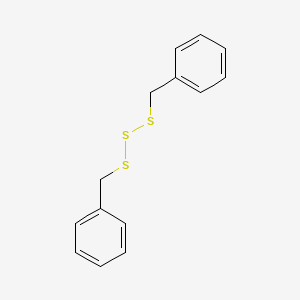
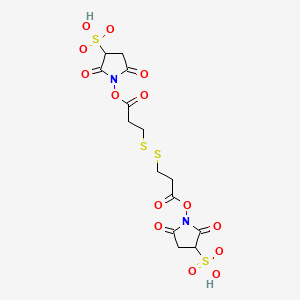
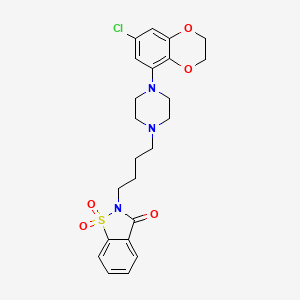
![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)
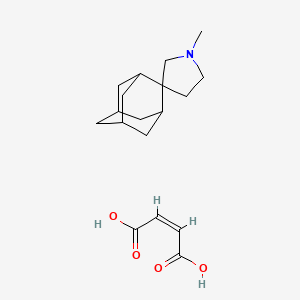
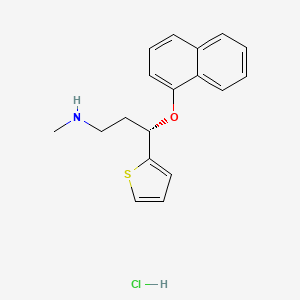
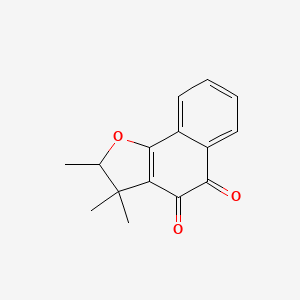
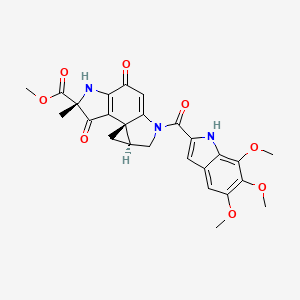
![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)
